molecular formula C28H50O5 B1253224 6alpha-Hydroxycastasterone

6alpha-Hydroxycastasterone

Cat. No. B1253224
M. Wt: 466.7 g/mol
InChI Key: CVXIEYXJQSRIAC-KLUYZAHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-hydroxy-6-deoxocastasterone is a 6alpha-hydroxy steroid. It derives from a castasterone.

Scientific Research Applications

Biosynthesis in Plant Growth

  • 6alpha-Hydroxycastasterone plays a crucial role in the biosynthesis of brassinosteroids, which are essential for plant growth and development. Studies in Catharanthus roseus cells have revealed that 6alpha-Hydroxycastasterone is a key intermediate in the conversion of 6-deoxocastasterone to castasterone, a process vital for brassinolide biosynthesis (Fujioka et al., 2000).

Bioactivity in Plants 2. The compound has been studied for its bioactivity in plants. Research indicates that 6alpha-Hydroxycastasterone exhibits significant biological activity, although lower than castasterone or brassinolide. Its activity is enhanced when used in conjunction with auxins like indole-3-acetic acid (Sung et al., 2000).

Role in Brassinosteroid Pathways 3. The compound is integral in the brassinosteroid biosynthetic pathways. Studies in Arabidopsis have demonstrated that 6alpha-Hydroxycastasterone is a critical component in both the early and late C6-oxidation pathways leading to brassinolide, a potent plant hormone (Noguchi et al., 2000).

Enzymatic Functions 4. Research has shown that certain enzymes, like the tomato DWARF enzyme, catalyze processes involving 6alpha-Hydroxycastasterone, underscoring its role in the regulation of plant growth and development (Bishop et al., 1999).

Synthesis and Analogues 5. Studies have also focused on synthesizing analogues of 6alpha-Hydroxycastasterone to understand its structure-activity relationship. These investigations have provided insights into how modifications at certain positions of the molecule influence its biological activity (Ramirez et al., 2005).

properties

Product Name

6alpha-Hydroxycastasterone

Molecular Formula

C28H50O5

Molecular Weight

466.7 g/mol

IUPAC Name

(2R,3S,5S,6S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol

InChI

InChI=1S/C28H50O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-26,29-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1

InChI Key

CVXIEYXJQSRIAC-KLUYZAHOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)O)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxycastasterone
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6alpha-Hydroxycastasterone
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6alpha-Hydroxycastasterone
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6alpha-Hydroxycastasterone
Reactant of Route 5
6alpha-Hydroxycastasterone
Reactant of Route 6
6alpha-Hydroxycastasterone

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